decahydro-1H-1-benzazepin-2-one, Mixture of diastereomers
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Overview
Description
Decahydro-1H-1-benzazepin-2-one, mixture of diastereomers, is a nitrogen-containing organic compound that belongs to the class of cyclic amines. This compound is characterized by its unique structure, which includes a decahydro-1H-1-benzazepine ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1H-1-benzazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 1-benzazepin-2-one derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired hydrogenation.
Another synthetic route involves the reduction of 1-benzazepin-2-one using lithium aluminum hydride (LiAlH4) in anhydrous ether. This method requires careful control of reaction conditions to prevent over-reduction and to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of decahydro-1H-1-benzazepin-2-one may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to separate the diastereomers and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH), acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Decahydro-1H-1-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of decahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, thereby influencing neuronal signaling pathways.
Comparison with Similar Compounds
Decahydro-1H-1-benzazepin-2-one can be compared with other cyclic amines, such as:
1-Benzazepine: Lacks the decahydro modification and has different chemical and biological properties.
Decahydroquinoline: Similar in structure but differs in the position of the nitrogen atom within the ring system.
Decahydroisoquinoline: Another structurally related compound with distinct chemical reactivity and applications.
The uniqueness of decahydro-1H-1-benzazepin-2-one lies in its specific ring structure and the presence of diastereomers, which can lead to diverse stereochemical and functional properties.
By understanding the detailed chemistry and applications of decahydro-1H-1-benzazepin-2-one, researchers can explore its potential in various scientific and industrial fields
Properties
CAS No. |
146032-52-2 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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